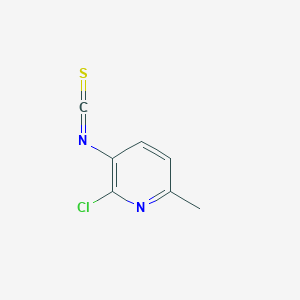

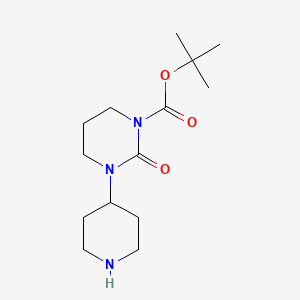

![molecular formula C19H17N3O B2980603 2-methyl-4-(4-methylbenzyl)pyrazolo[1,5-a]quinazolin-5(4H)-one CAS No. 866050-24-0](/img/structure/B2980603.png)

2-methyl-4-(4-methylbenzyl)pyrazolo[1,5-a]quinazolin-5(4H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-methyl-4-(4-methylbenzyl)pyrazolo[1,5-a]quinazolin-5(4H)-one is a heterocyclic compound that belongs to the pyrazoloquinazolinone family. It has been synthesized by several methods and has been studied for its scientific research applications.

科学的研究の応用

Anticancer Potential

A study by Mulakayala et al. (2012) presents a methodology for the synthesis of 2-aryl quinazolin-4(3H)-ones through the condensation of o-aminobenzamides with aromatic aldehydes, catalyzed by InCl3. This process has been extended to produce 5-aryl pyrazolo[4,3-d]pyrimidin-7(6H)-ones, which exhibit potential anticancer applications. The compounds synthesized were evaluated for anti-proliferative properties against four cancer cell lines, with several showing activity. The inhibition of sirtuins is suggested as their mechanism of action, indicating their potential as therapeutic agents against cancer. (Mulakayala et al., 2012)

Antimycobacterial Activity

Research by Quiroga et al. (2014) developed a series of novel 4-arylbenzo[h]pyrazolo[3,4-b]quinolin-5,6-diones through microwave-assisted synthesis. These compounds were tested against fifteen Mycobacterium spp strains, with six demonstrating antimycobacterial activity. The most potent compounds had minimal inhibitory concentrations (MIC) of ≤2 μg/mL, showcasing their potential as antimycobacterial agents. The high inhibitory activity was associated with their lipophilicity and lower polarity, suggesting a promising avenue for developing new antimycobacterial therapies. (Quiroga et al., 2014)

Antimicrobial Screening

A study by Unnissa and Reddy (2012) synthesized a series of 2-benzyl-3H-quinazolin-4-ones containing a 3-methyl pyrazolinone moiety. These compounds were characterized and screened for antibacterial and antifungal activities against various pathogenic bacteria and fungi. Notably, compounds demonstrated significant antimicrobial activity, suggesting their potential use in treating bacterial and fungal infections. (Hurmath Unnissa & G. K. Reddy, 2012)

Synthesis and Catalytic Performance

Ebrahimipour et al. (2018) focused on the synthesis of a novel mixed-ligand Cu(II) Schiff base complex, which exhibited catalytic activities in synthesizing 2-amino-4H-pyrans and tetrahydro-4H-chromenes. This study highlights the potential of such compounds in catalysis, contributing to the field of synthetic chemistry and material science. The structural elucidation and catalytic performance of this complex underline its utility in facilitating organic transformations. (Ebrahimipour et al., 2018)

特性

IUPAC Name |

2-methyl-4-[(4-methylphenyl)methyl]pyrazolo[1,5-a]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O/c1-13-7-9-15(10-8-13)12-21-18-11-14(2)20-22(18)17-6-4-3-5-16(17)19(21)23/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEVNSOSOMJCXQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC(=NN3C4=CC=CC=C4C2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24817973 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-methyl-4-(4-methylbenzyl)pyrazolo[1,5-a]quinazolin-5(4H)-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(Trifluoromethyl)phenoxy]azetidine-1-sulfonyl fluoride](/img/structure/B2980521.png)

![(5-(methylsulfonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)(piperidin-1-yl)methanone](/img/structure/B2980522.png)

![5-chloro-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2980524.png)

![Bicyclo[3.2.2]nonan-1-amine hydrochloride](/img/structure/B2980527.png)

![2-[(3-methyl-1H-1,2,4-triazol-5-yl)methoxy]phenol](/img/structure/B2980528.png)

![N-(2-ethylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2980533.png)

![(Z)-N-(6-ethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2980535.png)

![3-[3-(difluoromethyl)-4-iodo-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2980540.png)